
Carboplatin Impurity 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
an impurity of Carboplatin
Aplicaciones Científicas De Investigación
Genetic Contribution to Carboplatin Resistance : Research by Shukla et al. (2009) identified CD44 as a significant factor in cellular resistance to carboplatin. They found a heritable variation in carboplatin cytotoxicity and identified regions and genes, including CD44, associated with resistance. This suggests that genetic factors play a role in determining the effectiveness of carboplatin in cancer treatment (Shukla et al., 2009).
Carboplatin-DNA Interactions : Jangir et al. (2010) studied the interaction between carboplatin and calf-thymus DNA. They found that carboplatin binds to DNA, causing alterations in DNA winding and bending, which affects DNA replication and transcription, leading to cell death. This research aids in understanding the molecular basis of carboplatin's antitumor efficacy (Jangir et al., 2010).
Carboplatin Degradation Products : Vivekanandan et al. (2006) identified degradation products of carboplatin in aqueous solutions, providing insights into the stability and storage conditions of carboplatin. This research is significant for ensuring the integrity and effectiveness of carboplatin in clinical use (Vivekanandan et al., 2006).
Mechanisms of Resistance to Carboplatin : Sousa et al. (2014) discussed the mechanisms of resistance to carboplatin. Understanding these mechanisms is crucial for improving the effectiveness of carboplatin in chemotherapy and overcoming resistance in certain patients (Sousa et al., 2014).
Nanoparticle Delivery Systems for Carboplatin : Karanam et al. (2015) developed nanoparticles for carboplatin delivery, which showed enhanced tumor cytotoxicity and reduced toxicity to healthy cells. This approach could lead to more effective and safer cancer treatments (Karanam et al., 2015).
Propiedades
Número CAS |
903630-03-5 |
|---|---|
Fórmula molecular |
C6H14N2O5Pt |
Peso molecular |
389.29 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
Platinate(1-), diammine[1,1-cyclobutanedicarboxylato(2-)-κO]hydroxy-, (SP-4-3)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



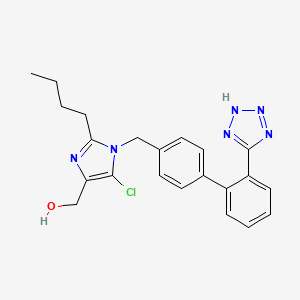
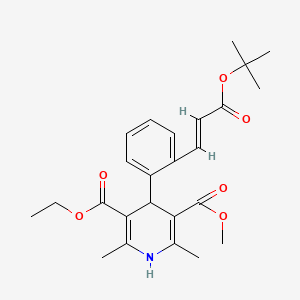
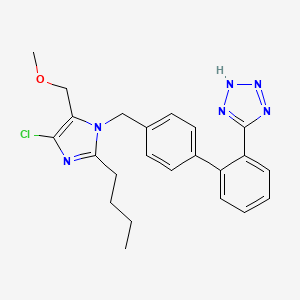
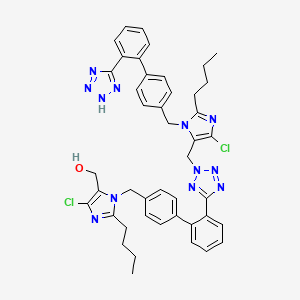
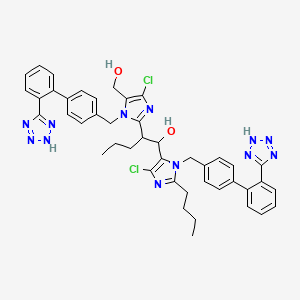
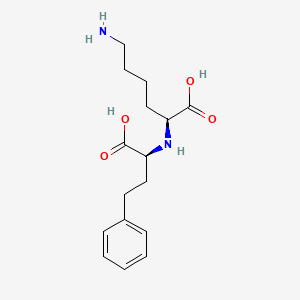
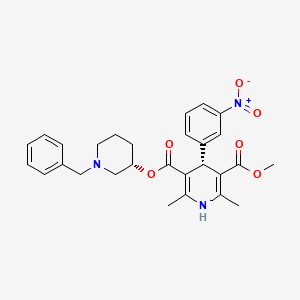
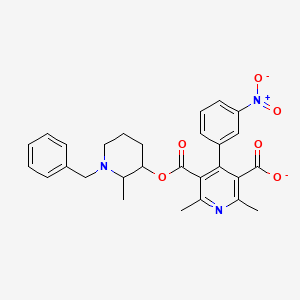
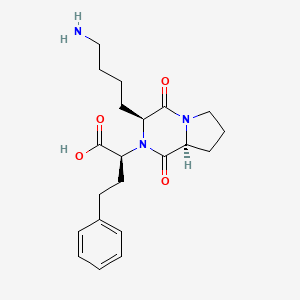
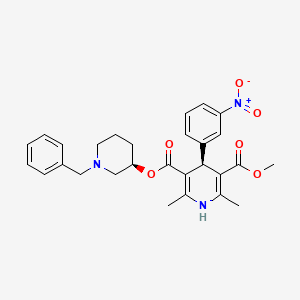
![2-((S)-3-((R)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid hydrochloride](/img/structure/B601000.png)